Risedronate

Gastrointestinal Safety Bisphosphonate Tolerability Adverse Event Profile

Risedronate, a third-generation, nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, widely indicated for the treatment and prevention of postmenopausal and glucocorticoid-induced osteoporosis, as well as Paget's disease of bone. It functions primarily by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), thereby disrupting key intracellular signaling pathways required for osteoclast function and survival.

Molecular Formula C7H11NO7P2
Molecular Weight 283.11 g/mol
CAS No. 105462-24-6; 115436-72-1
Cat. No. B15560802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronate
CAS105462-24-6; 115436-72-1
Molecular FormulaC7H11NO7P2
Molecular Weight283.11 g/mol
Structural Identifiers
InChIInChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
InChIKeyIIDJRNMFWXDHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in water. /Estimated/
1.04e+01 g/L

Risedronate (CAS 105462-24-6) in Osteoporosis and Bone Disease: Procurement-Grade Overview


Risedronate, a third-generation, nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, widely indicated for the treatment and prevention of postmenopausal and glucocorticoid-induced osteoporosis, as well as Paget's disease of bone [1]. It functions primarily by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), thereby disrupting key intracellular signaling pathways required for osteoclast function and survival [2]. Risedronate is characterized by its specific molecular structure that confers a unique balance between hydroxyapatite binding affinity and anti-resorptive potency, a key differentiator from other bisphosphonates in its class [3].

Why Generic Substitution of Risedronate with Other Bisphosphonates is Not Clinically Equivalent


Generic substitution within the bisphosphonate class is pharmacologically and clinically unsound due to marked differences in hydroxyapatite binding affinity, intrinsic anti-resorptive potency, and, most critically, their distinct safety and efficacy profiles in preventing specific fracture types [1]. While all nitrogen-containing bisphosphonates share a common mechanism of FPPS inhibition, their relative potencies vary by orders of magnitude, and their differential binding to bone mineral dictates their duration of action and tissue distribution [2]. Crucially, head-to-head clinical trials demonstrate significant variance in bone mineral density (BMD) gains and fracture risk reduction, even when comparing standard therapeutic doses of different agents like alendronate and risedronate [3]. Therefore, selecting a specific bisphosphonate like risedronate is a decision based on a unique combination of efficacy, safety, and dosing considerations that cannot be assumed for a generic class equivalent.

Risedronate Product-Specific Quantitative Evidence Guide: Comparator-Based Analysis


Risedronate Demonstrates Superior Gastric Safety Profile Compared to Alendronate and Minodronate in Preclinical Models

In a preclinical comparative study evaluating gastric mucosal damage, risedronate required a significantly higher dose to induce antral ulcers than both alendronate and minodronate. Furthermore, unlike alendronate and minodronate, risedronate did not impair the healing of pre-existing gastric ulcers. [1]

Gastrointestinal Safety Bisphosphonate Tolerability Adverse Event Profile

Risedronate Shows Comparable Hip Fracture Risk Reduction to Zoledronic Acid in Network Meta-Analysis

A 2022 systematic review and network meta-analysis comparing four major bisphosphonates found that risedronate and zoledronate were the two most effective treatments for preventing nonvertebral fractures. The hazard ratio for nonvertebral fractures was nearly identical between the two drugs, indicating comparable clinical efficacy for this key outcome. [1]

Fracture Prevention Nonvertebral Fracture Network Meta-Analysis

Risedronate Demonstrates Significantly Higher Anti-Resorptive Potency Than Etidronate in Paget's Disease

In a head-to-head trial for Paget's disease of bone, risedronate was shown to be approximately 1,000 times more potent than etidronate on a weight basis. Clinically, this translated to a substantially higher rate of biochemical remission and a more rapid and profound reduction in serum alkaline phosphatase levels. [1]

Paget's Disease Biochemical Remission Alkaline Phosphatase

Risedronate Application Scenarios Based on Evidenced Product Differentiation


Preferred Oral Bisphosphonate in Patients with Gastrointestinal Intolerance or Risk Factors

Risedronate should be prioritized as the oral bisphosphonate of choice for osteoporotic patients who have a history of upper GI events or are at increased risk for NSAID-induced or other gastropathy. The evidence from head-to-head preclinical studies shows its gastric ulcerogenic potential is significantly lower than that of both alendronate and minodronate, and unlike those agents, it does not impair the healing of existing ulcers. [1]

Oral Therapy for Nonvertebral Fracture Risk Reduction with Comparable Efficacy to Intravenous Zoledronic Acid

For patients requiring robust protection against nonvertebral fractures but who prefer or require oral therapy over an intravenous infusion, risedronate is a first-line selection. An updated network meta-analysis confirms that its efficacy in preventing nonvertebral fractures (HR 0.70) is statistically equivalent to that of zoledronic acid (HR 0.71), the most potent IV bisphosphonate. [1]

First-Line Treatment for Paget's Disease of Bone Requiring Short, High-Efficacy Course

In managing Paget's disease, risedronate is indicated as a highly effective, short-term oral therapy. Evidence from a direct head-to-head trial demonstrates that a 2-month course of risedronate (30 mg/day) achieves a 69% reduction in serum alkaline phosphatase, a key marker of disease activity, which is more than double the reduction seen with a 6-month course of etidronate (400 mg/day). [1] This allows for faster biochemical remission and a more convenient treatment regimen.

Quote Request

Request a Quote for Risedronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.